molecular formula C15H13N5O2 B2975661 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide CAS No. 2034416-54-9

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide

Cat. No.: B2975661
CAS No.: 2034416-54-9
M. Wt: 295.302
InChI Key: OXYAFKJXZFBNKL-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide is a complex organic compound known for its diverse applications in scientific research, particularly in fields like chemistry, biology, medicine, and industry. It has unique structural features that make it an intriguing subject for study.

Mechanism of Action

Target of Action

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . For instance, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode , demonstrating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Biochemical Pathways

By inhibiting AChE and BuChE, this compound affects the cholinergic pathway. This results in an increase in the concentration of acetylcholine in the brain, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a marked decrease in acetylcholine levels .

Result of Action

The primary result of the action of this compound is the inhibition of AChE and BuChE, leading to increased levels of acetylcholine. This can help improve cognitive function and memory in conditions like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide typically involves the reaction of picolinamide with an intermediate compound, 4-oxo-1,2,3-benzotriazine. This reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. optimization of reaction parameters like temperature, pressure, and catalysts is crucial for maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

  • Substitution: : Various nucleophiles and electrophiles can be used to introduce new functional groups into the compound.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or aldehydes, while reduction might result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide is used as a starting material for synthesizing other complex molecules. It serves as a key intermediate in organic synthesis and can be modified to produce a wide range of derivatives.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It has been used in studies involving enzyme inhibition, protein-ligand interactions, and cellular uptake mechanisms.

Medicine

The medicinal applications of this compound include its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound finds applications in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility makes it a valuable component in various industrial processes.

Comparison with Similar Compounds

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide can be compared to other triazine and picolinamide derivatives. Similar compounds include:

  • 4-oxo-1,2,3-benzotriazine derivatives

  • Picolinamide derivatives

These compounds share structural similarities but differ in their functional groups and reactivity. This compound stands out due to its unique combination of the triazine and picolinamide moieties, which contribute to its distinct properties and applications.

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Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-14(13-7-3-4-8-16-13)17-9-10-20-15(22)11-5-1-2-6-12(11)18-19-20/h1-8H,9-10H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYAFKJXZFBNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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